B1577510 Chain A, E6-Binding Zinc Finger (E6apc2)

Chain A, E6-Binding Zinc Finger (E6apc2)

Cat. No.: B1577510
Attention: For research use only. Not for human or veterinary use.
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Description

Chain A, E6-Binding Zinc Finger (E6apc2) is a designed zinc finger protein that specifically targets the E6 oncoprotein of high-risk human papillomavirus (HPV). The E6 protein promotes cellular transformation by hijacking host ubiquitin ligase E6AP to degrade tumor suppressor p53 . E6apc2 was engineered using a protein grafting strategy, where the critical E6-binding motif (LQELLGE) was integrated into stable scaffold proteins. Two scaffolds were utilized: (1) the third zinc finger of transcription factor Sp1, which provides a C-terminal α-helix, and (2) the Trp-cage scaffold, which stabilizes an N-terminal helix . Structural analysis via NMR revealed that the E6-binding motif adopts a helical conformation (backbone RMSD < 0.4 Å), enabling high-affinity interaction with E4.

Properties

bioactivity

Antiviral

sequence

XKFACPECPKRFMRSDHLSKHITLHELLGEERR

Origin of Product

United States

Scientific Research Applications

Structural Characteristics

E6APC2 contains a zinc finger motif that is crucial for its binding interactions with the E6 protein of HPV. The structure of this zinc finger domain allows for specific interactions with cellular proteins, facilitating various biological processes. The E6 protein, particularly from HPV type 16, has two zinc finger domains characterized by the CXXC motif, which play a vital role in its function as an oncoprotein .

Table 1: Structural Features of E6APC2

FeatureDescription
Zinc Finger Motif CXXC motif
Protein Length Approximately 151 amino acids
Secondary Structure High content of α-helices and β-sheets
Binding Partners E6-associated proteins (E6AP, E6BP)

Interaction with HPV Proteins

E6APC2's primary application lies in its interaction with the E6 protein of HPV. This interaction is crucial for the viral life cycle and contributes to cellular transformation. Studies have shown that E6 binds to cellular proteins such as E6AP and E6BP, which are involved in the degradation of tumor suppressor proteins like p53 .

Case Study: Inhibition of E6-E6AP Interaction

Research has identified compounds that can inhibit the binding of E6 to its cellular partners. For instance, a study tested 36 compounds for their ability to eject zinc from the E6 protein and subsequently inhibit its interaction with E6AP and E6BP. One notable compound, 4,4'-dithiodimorpholine, was found to selectively inhibit cell viability in HPV-containing cells and induce apoptosis via p53 activation . This highlights the potential for developing therapeutic agents targeting the E6-E6AP interaction.

Therapeutic Implications

The applications of E6APC2 extend into therapeutic development against HPV-related cancers. By targeting the interactions between E6 and its binding partners, researchers aim to disrupt the oncogenic processes initiated by HPV.

Potential Therapeutic Strategies:

  • Zinc-Ejecting Compounds: Compounds that can effectively release zinc from E6 can hinder its function and promote apoptosis in infected cells.
  • Inhibitors of Protein Interactions: Developing small molecules that prevent the binding of E6 to E6AP and other cellular proteins may provide a novel approach to treating cervical cancer.
  • Peptidomimetics: Designing helical peptides that mimic natural inhibitors could serve as a means to disrupt the function of the E6 protein .

Comparison with Similar Compounds

Comparison with Similar Zinc Finger Compounds

Structural and Metal Coordination Features
Feature E6apc2 (Chain A) C31 Integrase Zinc Finger ZRANB2 Zinc Finger Zif268 (Zinc Finger-DNA Complex)
Metal Coordination Likely Cys₃His₁ (derived from Sp1 zinc finger) Tetrahedral coordination (Cys/His residues) Four conserved Cys residues Cys₂His₂ (classical Cys₂His₂ fold)
Primary Target HPV E6 protein (protein-protein interaction) DNA (recombinase activity) RNA DNA (gene regulation)
Key Structural Motif Grafted α-helix (E6-binding LQELLGE motif) β-hairpin and α-helix RanBP2-type fold with Cys4 α-helix in major groove of DNA
Functional Role Inhibits E6-mediated p53 degradation DNA cleavage and integration RNA binding and splicing Transcriptional regulation


Key Insights :

  • Metal Dependency : Unlike C31 integrase and Zif268, which rely on zinc for structural stability and DNA binding , E6apc2’s zinc coordination ensures proper folding of the grafted helix for E6 interaction .
  • Target Specificity : E6apc2 is unique in targeting a viral protein rather than nucleic acids. This contrasts with ZRANB2, which binds RNA via conserved residues marked in its zinc finger domain .
Binding Mechanisms and Affinity
  • E6apc2 vs. DNA-Binding Zinc Fingers :

    • Zif268 binds DNA through direct base contacts via residues on its α-helix (e.g., Arg, His, and Asn at positions −1, 3, and 6 of the helix) . In contrast, E6apc2 uses hydrophobic and hydrogen-bonding interactions from the LQELLGE helix to engage E6’s hydrophobic cleft .
    • Engineered zinc fingers like those in C31 integrase achieve DNA affinity through β-sheet interactions, with mutations in Cys residues destabilizing DNA binding .
  • E6apc2 vs. Metal-Displacing Toxins :

    • Zinc fingers such as XPA are vulnerable to Cd(II) or Hg(II) substitution, disrupting DNA repair . E6apc2’s stability under metal competition remains unstudied but is critical for therapeutic viability.
Design and Engineering Strategies
  • Grafting Approach : E6apc2’s success hinges on grafting the E6-binding motif into pre-folded scaffolds (Sp1 zinc finger or Trp-cage), preserving helical conformation . This contrasts with modular assembly methods (e.g., CoDA for zinc-finger nucleases), which optimize DNA recognition by recombining finger modules .
  • Affinity Optimization : While E6apc2’s binding was validated via competition assays , other zinc fingers use computational scoring (e.g., affinity-based algorithms) to predict DNA-binding specificity .
Functional and Therapeutic Implications
  • E6apc2: Blocks E6-E6AP interaction at nanomolar concentrations, restoring p53 in HPV-infected cells .
  • Zinc Finger Nucleases (ZFNs): Engineered for genome editing (e.g., CCR5 knockout), but face toxicity due to off-target DNA cleavage .
  • TFIIIA-Type Zinc Fingers : Bind 5S RNA via tandem repeats, highlighting the diversity of nucleic acid recognition .

Preparation Methods

Gene Cloning and Expression

  • Gene Amplification and Cloning: The gene segment encoding the E6 zinc finger domain is amplified by PCR and cloned into an appropriate expression vector, commonly a glutathione S-transferase (GST) fusion vector such as pGEX-3X. This facilitates soluble expression and affinity purification.

  • Host System: Escherichia coli BL21 strains are typically used for heterologous expression. Cultures are grown under selective antibiotic pressure (e.g., tetracycline) and induced for protein expression at controlled temperatures (e.g., 30°C) to optimize folding and yield.

Protein Purification

  • Affinity Chromatography: The GST-tagged fusion protein is purified using glutathione Sepharose 4B resin, which selectively binds the GST moiety. This step enriches the fusion protein from bacterial lysates.

  • Tag Cleavage: The zinc finger domain is released from the GST tag by proteolytic cleavage, commonly using Factor Xa protease, yielding the isolated zinc finger peptide (~11 kDa).

  • Quality Assessment: Purified peptides are analyzed by SDS-PAGE for purity and quantified by absorbance at 280 nm and protein assay kits to ensure accurate concentration measurements.

Folding and Zinc Coordination

  • Folding in Presence of Zinc Ions: Proper folding of the zinc finger domain is achieved by incubating the purified peptide with Zn(II) ions. Zinc coordination is essential for stabilizing the finger structure and enabling DNA or protein binding activity.

  • Folding Assessment: Folding quality can be assessed by spectroscopic methods such as absorption spectra of Co(II) complexes, which serve as zinc substitutes to monitor correct metal coordination and structural integrity.

Advanced Preparation Techniques

Chemical Synthesis and Ligation

  • Total Chemical Synthesis: Peptide segments corresponding to zinc finger domains can be chemically synthesized using native chemical ligation, allowing precise control over sequence and modifications.

  • Segment Ligation: Successive ligation of cysteine-containing and chloroacetylated peptide segments enables construction of multi-finger proteins. However, linker design is critical; improper linkers can impair folding and DNA-binding function.

Phage Display and Protein Engineering

  • Phage Display Libraries: Zinc finger variants can be engineered using phage display technology, allowing rapid selection of zinc fingers with desired DNA-binding specificities. This method involves displaying zinc finger libraries on phage surfaces, selecting binders to target DNA sequences, and amplifying selected genes.

  • Bipartite Strategy: A bipartite approach recombines selected zinc finger modules to generate proteins with diverse DNA-binding specificities beyond G-rich sequences, improving target versatility.

  • Expression and Validation: Selected zinc finger genes are cloned, expressed as GST fusions, purified, and validated for DNA binding via gel shift assays and other biochemical methods.

Data Table: Summary of Preparation Steps and Key Parameters

Preparation Step Method/Technique Critical Parameters Outcome/Notes
Gene Cloning PCR amplification, cloning into pGEX-3X Primer design, vector selection Expression-ready construct
Protein Expression E. coli BL21 culture, induction at 30°C Antibiotic selection, induction timing Soluble GST-fusion protein
Affinity Purification Glutathione Sepharose 4B resin Binding/washing conditions Enriched GST-fusion protein
Proteolytic Cleavage Factor Xa cleavage Enzyme concentration, incubation time Isolated zinc finger peptide (~11 kDa)
Folding and Zinc Binding Incubation with Zn(II) ions Zn(II) concentration, time, temperature Properly folded zinc finger domain
Folding Assessment Co(II) absorption spectroscopy Spectral analysis Confirmation of correct metal coordination
Chemical Synthesis (optional) Native chemical ligation Peptide segment purity, linker design Synthetic zinc finger peptides
Phage Display Engineering Library screening, recombination Selection stringency, PCR conditions Zinc fingers with tailored DNA-binding specificity

Research Findings and Considerations

  • Mutation of cysteine residues involved in zinc coordination abolishes transcriptional and transformation activity, underscoring the necessity of correct folding and zinc binding for function.

  • Chemically synthesized zinc finger peptides may exhibit slightly altered DNA-binding affinities compared to genetically expressed proteins, emphasizing the importance of proper folding and linker design.

  • Phage display-based engineering methods enable rapid generation of zinc finger proteins with diverse binding specificities within approximately two weeks, a significant advantage over traditional methods.

Q & A

Basic: What are the structural characteristics of Chain A, E6-Binding Zinc Finger (E6apc2) that enable its interaction with HPV E6?

Answer:
E6apc2 is a synthetic peptide derived from the third zinc finger of the Sp1 transcription factor. Its structure includes a helical domain (LQELLGEER) critical for binding HPV E6, mimicking the interaction interface of E6AP (E6-associated protein). The zinc finger motif in E6apc2 coordinates a zinc ion via cysteine residues, stabilizing its tertiary structure for high-affinity E6 binding. Mutational studies show that residues in the charged helical region directly compete with E6AP for E6 interaction .

Basic: What experimental techniques are recommended for studying the binding affinity between E6apc2 and HPV E6?

Answer:
Key methodologies include:

  • Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify binding kinetics (e.g., Kd, IC50). For example, SPR was used to demonstrate that luteolin competes with E6apc2 for E6 binding .
  • Competitive Binding Assays using fluorescently labeled E6apc2 to measure displacement by small molecules or peptides.
  • Circular Dichroism (CD) to confirm structural integrity of the zinc finger under varying conditions (e.g., pH, metal ion concentration) .

Advanced: How can researchers engineer zinc finger domains to target specific DNA sequences disrupted by HPV E6 interactions?

Answer:
Engineered zinc finger arrays can be designed using:

  • Phage Display Libraries : Screen for zinc finger domains with affinity for specific DNA motifs (e.g., 5’-GNN-3’ sequences) .
  • Modular Assembly or OPEN (Oligomerized Pool Engineering) : Combine pre-validated zinc finger units targeting adjacent DNA triplets. Tools like ZiFiT and ZiFDB provide databases and algorithms for designing zinc finger nucleases (ZFNs) .
  • Structure-Guided Mutagenesis : Refine specificity using crystallographic data (e.g., Zif268-DNA complex) to optimize base-contacting residues (e.g., positions -1, 3, 6 in the α-helix) .

Advanced: How should researchers address contradictions in zinc finger binding data derived from computational models versus experimental results?

Answer:

  • Validate Force Fields : Compare results across multiple molecular dynamics (MD) force fields (e.g., AMBER, CHARMM) to assess consistency in predicting metal-coupled folding and DNA-binding energetics .
  • Experimental Cross-Checking : Use ITC or SPR to verify computational predictions of binding affinities. For example, MD simulations of Cys2His2 zinc fingers showed discrepancies in metal ion coordination that required experimental validation .
  • Structural Alignment : Align predicted models with high-resolution crystal structures (e.g., Zif268-DNA complex) to identify mismatched contact residues .

Advanced: What strategies integrate structural data of E6apc2-E6 interactions into computational drug discovery pipelines?

Answer:

  • Pharmacophore Modeling : Convert E6apc2’s binding interface (e.g., helical domain residues) into a 3D query for virtual screening of small-molecule libraries. This approach identified flavonoids like luteolin as E6 inhibitors .
  • Molecular Docking : Use E6’s zinc finger topology (e.g., CX2CX29CX2C motif) to prioritize compounds that disrupt metal coordination or key hydrogen bonds .
  • Functional Assays : Validate hits using p53 degradation assays in HPV-positive cell lines to confirm rescue of E6-mediated oncogenicity .

Advanced: What methodologies enable the design of zinc finger proteins to disrupt E6’s transcriptional activation in oncogenesis?

Answer:

  • Structure-Activity Relationship (SAR) Analysis : Map critical residues in E6’s zinc fingers (e.g., cysteine mutants in BPV E6 that abrogate transcriptional activation ).
  • Chimeric Proteins : Fuse engineered zinc fingers with transcriptional repressors (e.g., KRAB domains) to silence E6-dependent promoters .
  • High-Throughput Screening (HTS) : Use ZiFDB-curated zinc finger arrays to test binding to E6-regulated DNA sequences (e.g., 5’-(GNN)6-3’) .

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